molecular formula C7H6N2O2 B13935982 4-Nitrosobenzamide CAS No. 54441-14-4

4-Nitrosobenzamide

Cat. No.: B13935982
CAS No.: 54441-14-4
M. Wt: 150.13 g/mol
InChI Key: MTQVCSMMHKUIMU-UHFFFAOYSA-N
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Description

4-Nitrosobenzamide is an organic compound characterized by the presence of a nitroso group (-NO) attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrosobenzamide typically involves the nitrosation of benzamide derivatives. One common method includes the use of a copper-containing oxidase that catalyzes the C-nitrosation of aromatic amines. This process involves a controlled N-oxygenation mechanism to yield the desired nitroso compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 4-Nitrosobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be further oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form hydroxylamine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Conditions involving electrophiles like halogens or sulfonyl chlorides.

Major Products:

Scientific Research Applications

4-Nitrosobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrosobenzamide involves its interaction with cellular components. It can act as an inhibitor of specific enzymes or pathways, leading to various biological effects. For example, it has been shown to inhibit HIV-1 infection by targeting specific viral proteins . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3-Nitrosobenzamide
  • 6-Nitroso-1,2-benzopyrone
  • 4-Hydroxy-3-nitrosobenzamide

Comparison: 4-Nitrosobenzamide is unique due to its specific nitroso group placement and its resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

CAS No.

54441-14-4

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

4-nitrosobenzamide

InChI

InChI=1S/C7H6N2O2/c8-7(10)5-1-3-6(9-11)4-2-5/h1-4H,(H2,8,10)

InChI Key

MTQVCSMMHKUIMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N=O

Origin of Product

United States

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